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Compound of Interest

Compound Name: Fmoc-D-Cys(stbu)-OH

Cat. No.: B613519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-S-tert-butylthio-D-cysteine,

commonly referred to as Fmoc-D-Cys(StBu)-OH. It is a crucial building block in solid-phase

peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability and

specific structural features. This document covers its chemical properties, detailed

experimental protocols for its use, and its strategic importance in the development of

therapeutic peptides.

Core Compound Data
The physical and chemical properties of Fmoc-D-Cys(StBu)-OH are summarized below,

providing essential data for its application in a laboratory setting.

Property Value

CAS Number 501326-55-2

Molecular Weight 431.58 g/mol

Molecular Formula C₂₂H₂₅NO₄S₂
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Fmoc-D-Cys(StBu)-OH is a derivative of the non-proteinogenic D-cysteine amino acid. In

peptide synthesis, it serves two primary purposes. First, the incorporation of a D-amino acid,

such as D-cysteine, can significantly enhance the resulting peptide's resistance to proteolytic

degradation by endogenous enzymes, which typically target L-amino acids.[1][2] This

increased stability is a highly desirable trait for therapeutic peptides, as it can prolong their in-

vivo half-life and improve their efficacy.[1]

Second, the cysteine side chain's sulfhydryl group is protected by a tert-butylthio (StBu) group.

This protecting group is critical for preventing unwanted side reactions, such as oxidation,

during the iterative steps of peptide synthesis.[3] The StBu group exhibits excellent stability

under the basic conditions required for the removal of the N-α-Fmoc protecting group (typically

with piperidine) and is also stable to the strong acidic conditions (e.g., trifluoroacetic acid) used

for the final cleavage of the peptide from the solid support resin.[4] This orthogonality is a key

advantage, allowing for the purification of the fully assembled, side-chain protected peptide

before the selective removal of the StBu group to facilitate controlled disulfide bond formation.

[3][5]

Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-D-Cys(StBu)-OH
in a standard Fmoc-based solid-phase peptide synthesis workflow.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the standard steps for incorporating Fmoc-D-Cys(StBu)-OH into a

growing peptide chain on a solid support, such as a Rink Amide resin.[5][6]

a. Resin Swelling:

Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes before initiating

the synthesis.[5]

b. Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF.
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Allow the reaction to proceed for 5-10 minutes, drain the solution, and repeat the treatment

once more.[5]

Wash the resin thoroughly with DMF to remove residual piperidine.[6]

c. Amino Acid Coupling:

In a separate vessel, pre-activate Fmoc-D-Cys(StBu)-OH (typically 3-5 equivalents relative

to the resin loading) with a suitable coupling agent, such as N,N'-diisopropylcarbodiimide

(DIC) and an additive like Oxyma Pure (3-5 equivalents each) in DMF.[5][6]

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5] The completion

of the reaction can be monitored using a qualitative ninhydrin test.

Wash the resin thoroughly with DMF.

d. Iteration:

Repeat steps (b) and (c) for each subsequent amino acid in the desired peptide sequence.[5]

e. Final Cleavage from Resin:

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-

resin with dichloromethane (DCM) and dry it under vacuum.[6]

Treat the resin with a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA),

2.5% water, and 2.5% triisopropylsilane (TIS).[5][6] The StBu group will remain intact under

these conditions.[5]

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]

Precipitate the cleaved peptide in cold diethyl ether and purify it using reverse-phase high-

performance liquid chromatography (RP-HPLC).[5]

Deprotection of the S-tert-butylthio (StBu) Group
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The removal of the StBu group is achieved under mild reducing conditions, which is performed

after the peptide has been cleaved from the resin and purified.[3][7] This step unmasks the

cysteine's sulfhydryl group, enabling disulfide bond formation.

Dissolve the purified, StBu-protected peptide in a suitable solvent, such as DMF or an

aqueous buffer.[5]

Add a reducing agent, such as dithiothreitol (DTT) (e.g., 10-20 equivalents) or tris(2-

carboxyethyl)phosphine (TCEP).[3][5][7]

If using DTT, the addition of a mild base like N-methylmorpholine (NMM) can facilitate the

reaction.[5]

Monitor the progress of the deprotection reaction by RP-HPLC.

Once the reaction is complete, the deprotected peptide can be purified again by RP-HPLC

before proceeding to disulfide bond formation.

Logical Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the application of Fmoc-D-
Cys(StBu)-OH in peptide synthesis.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-
Cys(StBu)-OH.
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Caption: Chemical pathway for the deprotection of the StBu group and subsequent disulfide

bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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